molecular formula C15H15NO2 B2452896 N-[(2-methoxynaphthalen-1-yl)methyl]prop-2-enamide CAS No. 2094862-83-4

N-[(2-methoxynaphthalen-1-yl)methyl]prop-2-enamide

Cat. No.: B2452896
CAS No.: 2094862-83-4
M. Wt: 241.29
InChI Key: PJXJPMHXOSXZCH-UHFFFAOYSA-N
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Description

N-[(2-methoxynaphthalen-1-yl)methyl]prop-2-enamide is a synthetic organic compound characterized by the presence of a naphthalene ring substituted with a methoxy group and an amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-methoxynaphthalen-1-yl)methyl]prop-2-enamide typically involves the reaction of 2-methoxynaphthalene with an appropriate amine and acryloyl chloride. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acryloyl chloride. The general reaction scheme is as follows:

    Formation of the Amide Bond:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(2-methoxynaphthalen-1-yl)methyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with a palladium catalyst.

    Substitution: Nucleophiles such as sodium hydride (NaH) or organolithium reagents.

Major Products

    Oxidation: Formation of 2-hydroxynaphthalene derivatives.

    Reduction: Formation of N-[(2-methoxynaphthalen-1-yl)methyl]prop-2-enamine.

    Substitution: Formation of various substituted naphthalene derivatives.

Scientific Research Applications

N-[(2-methoxynaphthalen-1-yl)methyl]prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[(2-methoxynaphthalen-1-yl)methyl]prop-2-enamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation and pain. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide: Similar structure with an indole moiety.

    2-Methoxynaphthalene: A simpler compound with only the methoxy group on the naphthalene ring.

Uniqueness

N-[(2-methoxynaphthalen-1-yl)methyl]prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy and amide groups allow for diverse chemical modifications and interactions, making it a versatile compound for various applications.

Properties

IUPAC Name

N-[(2-methoxynaphthalen-1-yl)methyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c1-3-15(17)16-10-13-12-7-5-4-6-11(12)8-9-14(13)18-2/h3-9H,1,10H2,2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJXJPMHXOSXZCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)CNC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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